molecular formula C18H25NO6 B13890515 Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B13890515
M. Wt: 351.4 g/mol
InChI Key: VRFOIPNJKUIHCS-UHFFFAOYSA-N
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Description

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is a complex organic compound with the chemical formula C18H25NO6. This compound is a derivative of D-glucitol (sorbitol) and features a benzylidene acetal protecting group and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene acetal to form 4,6-O-benzylidene-D-glucitol.

    Introduction of Imino Group: The protected glucitol is then reacted with an appropriate amine to introduce the imino group at the 1,5-positions.

    Boc Protection: Finally, the imino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc protecting group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and Boc protecting groups help stabilize the molecule and prevent unwanted side reactions, allowing it to selectively interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol is unique due to its specific combination of protecting groups and its structural configuration. This uniqueness allows it to serve as a versatile intermediate in organic synthesis and as a valuable tool in biochemical research.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3

InChI Key

VRFOIPNJKUIHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O

Origin of Product

United States

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